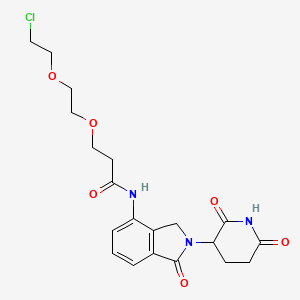
(4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by its two oxazole rings connected by an ethane bridge, with each oxazole ring bearing a methyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with ethyl oxalyl chloride to form the oxazole ring. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then coupled with ethane-1,1-diol to form the final product.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to minimize side reactions and environmental impact.
化学反応の分析
Types of Reactions
(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The methyl groups on the oxazole rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce dihydrooxazole alcohols.
科学的研究の応用
(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment.
類似化合物との比較
Similar Compounds
(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure with ethyl groups instead of methyl groups.
(4R,4’R)-2,2’-(Propane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure with a propane bridge instead of an ethane bridge.
Uniqueness
(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) is unique due to its specific substitution pattern and the presence of an ethane bridge. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other oxazole derivatives.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
(4R)-4-methyl-2-[1-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H16N2O2/c1-6-4-13-9(11-6)8(3)10-12-7(2)5-14-10/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChIキー |
ZOHPIHQGQUZVNI-RNFRBKRXSA-N |
異性体SMILES |
C[C@@H]1COC(=N1)C(C)C2=N[C@@H](CO2)C |
正規SMILES |
CC1COC(=N1)C(C)C2=NC(CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


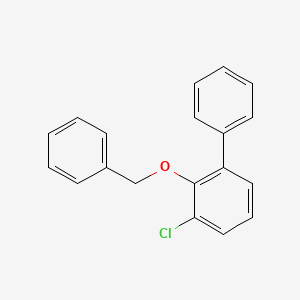
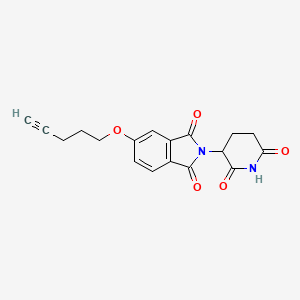
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)



![[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane](/img/structure/B14761578.png)
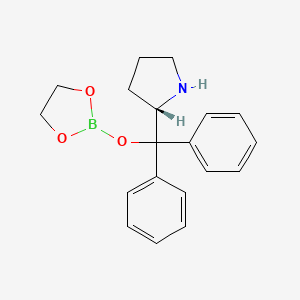
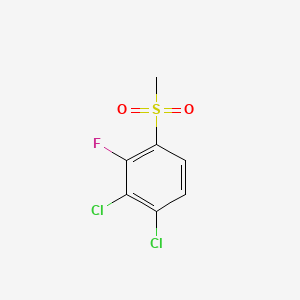

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
